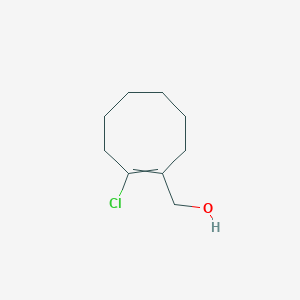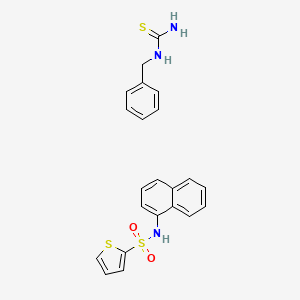
benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide: is a complex organic compound that combines the structural features of benzylthiourea and N-naphthalen-1-ylthiophene-2-sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of benzyl isothiocyanate with naphthylamine to form benzylthiourea. This intermediate is then reacted with thiophene-2-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and thiophene positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various chemical transformations .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-2-thiourea
- 1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- 1-Benzyl-3-cyclohexyl-1-ethyl-2-thiourea
- 1-Benzyl-3-(2-methyl-benzoyl)-thiourea
Comparison: Compared to these similar compounds, benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88022-30-4 |
|---|---|
Molecular Formula |
C22H21N3O2S3 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
benzylthiourea;N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2.C8H10N2S/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13;9-8(11)10-6-7-4-2-1-3-5-7/h1-10,15H;1-5H,6H2,(H3,9,10,11) |
InChI Key |
IIQUKOJNVDYFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N.C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)
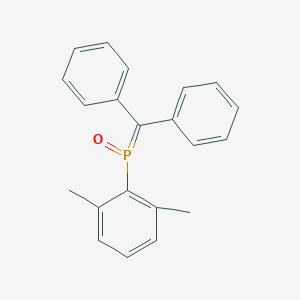
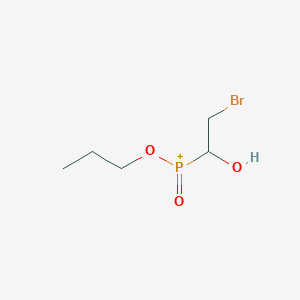
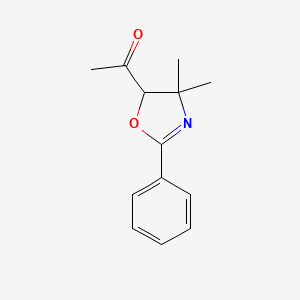
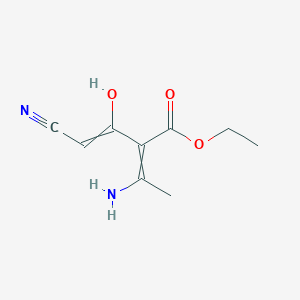

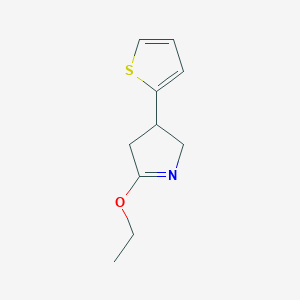
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)
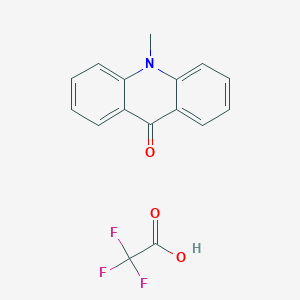
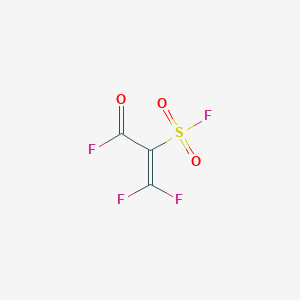
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
